molecular formula C12H16N2O2 B13152926 tert-butyl 1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate

tert-butyl 1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate

Cat. No.: B13152926
M. Wt: 220.27 g/mol
InChI Key: RPEGJIDDGVINPB-UHFFFAOYSA-N
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Description

Structural Classification of Bicyclic Heterocycles in Organic Chemistry

Bicyclic heterocycles are characterized by two fused or bridged rings containing at least one heteroatom. These systems are classified into fused and bridged bicyclic compounds based on their connectivity:

  • Fused bicyclic systems share two adjacent atoms between rings, as seen in quinoline (benzene fused to pyridine).
  • Bridged bicyclic systems feature non-adjacent bridgehead atoms connected by carbon or heteroatom chains, exemplified by norbornane derivatives.

The pyrrolo[3,4-c]pyridine scaffold belongs to the fused bicyclic category, integrating a pyrrole ring (five-membered, nitrogen-containing) with a pyridine ring (six-membered, nitrogen-containing). The fusion occurs at the 3,4-positions of the pyrrole and the c-position of the pyridine, creating a planar, conjugated system that enhances aromatic stability.

Table 1: Structural Comparison of Fused vs. Bridged Bicyclic Heterocycles

Feature Fused Bicyclic Systems Bridged Bicyclic Systems
Ring Junction Shared adjacent atoms Non-adjacent bridgehead atoms
Aromaticity High (conjugated π-system) Variable (depends on hybridization)
Examples Quinoline, indole Norbornane, adamantane

The 1H-pyrrolo[3,4-c]pyridine core contains two nitrogen atoms: one in the pyrrole ring (sp²-hybridized, contributing one π-electron) and one in the pyridine ring (sp²-hybridized, with a lone pair in the plane of the ring). This arrangement allows for both σ-bond flexibility and π-electron delocalization, critical for interactions in medicinal chemistry.

Historical Context of Pyrrolopyridine Isomer Research

The study of pyrrolopyridine isomers emerged in the late 19th century alongside advancements in heterocyclic nomenclature. The Hantzsch-Widman system , developed in 1887–1888, provided a systematic approach to naming heterocycles based on ring size, heteroatom type, and saturation. For pyrrolopyridines, this system distinguishes isomers like pyrrolo[2,3-b]pyridine and pyrrolo[3,4-c]pyridine by their fusion positions.

Early synthetic efforts focused on pyrrolo[2,3-b]pyridine derivatives due to their resemblance to indole alkaloids. However, the discovery of pyrrolo[3,4-c]pyridine ’s unique electronic profile in the 1960s spurred interest in its isomer-specific reactivity. Key milestones include:

  • The first synthesis of pyrrolo[3,4-c]pyridine via cyclization of pyridine-containing precursors.
  • The characterization of its aromaticity using Hückel’s 4n + 2 rule, confirming six π-electrons across the fused system.

Recent advances in computational chemistry have elucidated the electronic effects of substituents on pyrrolo[3,4-c]pyridine’s aromatic stability. For instance, electron-withdrawing groups at the 2-position increase ring planarity, enhancing conjugation.

Significance of tert-Butyl Carboxylate Protecting Groups in Medicinal Chemistry

The tert-butyl carboxylate group in tert-butyl 1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate serves as a transient protecting moiety during multi-step syntheses. Its utility arises from:

  • Steric Shielding : The bulky tert-butyl group prevents nucleophilic attack at the carboxylate oxygen, preserving the compound’s integrity under basic or nucleophilic conditions.
  • Controlled Deprotection : The tert-butyl ester can be selectively removed via acid-catalyzed hydrolysis (e.g., trifluoroacetic acid) without disrupting sensitive functional groups.

In medicinal chemistry, this protecting group facilitates the synthesis of pharmacologically active pyrrolopyridines . For example, temporary carboxylate protection enables precise functionalization of the pyrrolo[3,4-c]pyridine core at later synthesis stages, a strategy employed in kinase inhibitor development.

Mechanistic Insight : The tert-butyl group’s electron-donating inductive effect stabilizes the carboxylate intermediate during acyl transfer reactions, as shown in the equilibrium below: $$ \text{RCOO}^- \text{-t-Bu} \xrightleftharpoons[\text{H}^+]{\text{-t-BuOH}} \text{RCOOH} + \text{t-BuOH} $$ This equilibrium favors the protected ester under neutral conditions, ensuring synthetic reliability.

Properties

IUPAC Name

tert-butyl 1,3-dihydropyrrolo[3,4-c]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-12(2,3)16-11(15)14-7-9-4-5-13-6-10(9)8-14/h4-6H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPEGJIDDGVINPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)C=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthetic Strategy

The synthesis generally proceeds via a base-mediated cyclization approach starting from simpler heterocyclic precursors, followed by selective substitution at the nitrogen atom. The key steps include:

  • Formation of the pyrrolo[3,4-c]pyridine core through cyclization reactions.
  • Introduction of the tert-butyl carbamate group at the N-1 position.
  • Functionalization at other positions via palladium-catalyzed cross-coupling or substitution reactions.

This approach benefits from avoiding sulfonamide-mediated activation, simplifying the overall process and improving yields.

Detailed Synthetic Route

a. Synthesis of the Pyrrolo[3,4-c]pyridine Core

The core is typically synthesized via a base-mediated cyclization of suitable precursors such as β-hydroxyaminoaldehydes or ynones. For example, a common method involves:

  • Enantioselective organocatalytic addition of N-tert-butyl (tert-butyldimethylsilyl)oxycarbamate to α,β-unsaturated aldehydes, generating β-aminoynones.
  • Cyclization of these intermediates through a 7-endo-dig process, leading to the formation of the pyrrolo[3,4-c]pyridine nucleus.

Introduction of the tert-Butyl Carbamate Group

Post-cyclization, the N-1 position is functionalized with a tert-butyl carbamate (Boc) group via:

  • Boc protection using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
  • This step yields the key intermediate tert-butyl 1,3-dihydropyrrolo[3,4-c]pyridine-2-carboxylate .

c. Functionalization at Other Positions

Further modifications involve palladium-mediated cross-coupling reactions (e.g., Suzuki coupling) at the C-6 position, allowing for diverse substitution patterns, which are crucial for biological activity studies.

Representative Reaction Conditions

Step Reagents Solvent Conditions Yield Notes
Cyclization Base (e.g., K2CO3), precursor DMF or DMSO Room temperature to reflux 75-85% Avoids sulfonamide activation
Boc Protection Boc2O, triethylamine Dichloromethane Room temperature >90% Selective N-1 protection
Cross-coupling Pd catalyst, boronic acid Toluene/DMF Reflux Variable For substituent diversity

Supporting Data and Research Discoveries

  • The two-step, base-mediated synthesis approach has been validated in recent studies, showing high yields and operational simplicity, which is advantageous for medicinal chemistry applications.
  • The synthesis avoids the need for sulfonamide activation, streamlining the process and reducing side reactions.
  • Variations in the substituents at the C-6 position via palladium catalysis enable the generation of compound libraries for biological screening.

Data Tables and Experimental Parameters

Step Reagents Solvent Temperature Time Yield Purification Method
Cyclization β-Hydroxyaminoaldehyde, base DMF RT to reflux 12-24 h 75-85% Column chromatography
Boc Protection Boc2O, Et3N DCM RT 3-4 h >90% Recrystallization
Cross-coupling Pd(PPh3)4, boronic acid Toluene/EtOH Reflux 12-24 h 50-70% Chromatography

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate, also known as TERT-BUTYL HEXAHYDRO-1H-PYRROLO[3,4-C]PYRIDINE-2(3H)-CARBOXYLATE, is a chemical compound with the molecular formula C12H22N2O2 . It has a molecular weight of 226.32 .

Synonyms

This compound is also known by several other names, including [1, 5]:

  • TERT-BUTYL HEXAHYDRO-1H-PYRROLO[3,4-C]PYRIDINE-2(3H)-CARBOXYLATE
  • (3aR,7aR)-rel-Octahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylic acid 1,1-dimethylethyl ester
  • Racemic cis- octahydro-pyrrolo[3,4-c]pyridine-2-carboxylic acid tert-butyl ester
  • (3aR,7aR)-rel-tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate
  • tert-butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate oxalate
  • rel-(3aR,7aR)-tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate
  • 2H-Pyrrolo[3,4-c]pyridine-2-carboxylic acid, octahydro-, 1,1-dimethylethyl ester, (3aR,7aR)-rel-
  • tert-butyl cis-1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridine-2-carboxylate
  • (3aR,7aR)-rel-2-Boc-octahydropyrrolo[3,4-c]pyridine

Properties

Predicted properties of tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate include:

  • Boiling Point: 313.8±25.0 °C
  • Density: 1.052±0.06 g/cm3

Applications in Scientific Research

Pyrrolo[3,4-c]pyridines have demonstrated potential in treating nervous and immune system diseases . They also exhibit antidiabetic, antimycobacterial, antiviral, and antitumor activities .

  • Antidiabetic Activity Pyrrolo[3,4-c]pyridine derivatives can effectively reduce blood glucose levels by stimulating glucose uptake into muscle and fat cells . For example, compounds with a phenoxy substituent in the 4-position can increase the insulin sensitivity of mouse adipocytes .
  • Antiviral Activity Pyrrolo[3,4-c]pyridine derivatives have shown low micromolar inhibitory potency in integrase (IN) assays in vitro, with good selectivity and reduced cytotoxicity .
  • Anticancer Activity Certain pyrrolo[3,4-c]pyridine derivatives have demonstrated moderate cytotoxicity against ovarian cancer cells and limited toxicity toward breast cancer and healthy cardiac cell lines . Additionally, some derivatives have shown strong activity against NAMPT and antiproliferative effects against several human tumor cell lines . One derivative, 19a, exhibited good bioavailability and plasma exposure after oral administration to mice and was effective in a mouse xenograft model .
  • Analgesic Activity Modifications to the structure of pyrrolo[3,4-c]pyridine derivatives have been explored to obtain new compounds with potential analgesic activity . Some imides tested have shown analgesic activity superior to that of acetylsalicylic acid in mice .

Additional Information

Mechanism of Action

The mechanism by which tert-butyl 1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Substituents

Table 1: Key Structural Analogues
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS No. Source
tert-Butyl 1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate C₁₂H₁₆N₂O₂ 220.27 tert-Butyl ester -
Ethyl 1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate C₁₀H₁₂N₂O₂ 192.21 Ethyl ester 147740-04-3
tert-Butyl 6-(chloromethyl)-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate C₁₃H₁₇ClN₂O₂ 268.74 Chloromethyl group 2222756-66-1
(±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate C₂₆H₃₅FN₂O₆ 502.57 Fluoropyridine, hydroxymethyl -

Key Observations :

  • Ethyl ester derivative (CAS 147740-04-3) has a smaller ester group, reducing steric hindrance compared to the tert-butyl analogue. This may enhance reactivity in nucleophilic substitution reactions .
  • Chloromethyl-substituted derivative (CAS 2222756-66-1) introduces a reactive site for further functionalization, making it valuable in cross-coupling reactions .

Hexahydro Derivatives: Impact of Saturation

Table 2: Hexahydro Analogues
Compound Name Molecular Formula Molecular Weight (g/mol) Saturation CAS No. Source
(3aR,7aS)-tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate C₁₂H₂₂N₂O₂ 226.32 Fully saturated 1932275-31-4
trans-tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate C₁₂H₂₂N₂O₂ 226.32 trans-configuration 1251014-37-5

Key Observations :

  • Saturation of the pyrrolopyridine ring (hexahydro derivatives) increases conformational rigidity, which can enhance selectivity in receptor binding .
  • The trans-configuration (CAS 1251014-37-5) may influence solubility and crystallinity, as noted in storage recommendations (2–8°C, sealed) .
Table 3: Pharmacologically Active Analogues
Compound Name Biological Activity Key Structural Features Source
4-Alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Analgesic activity (superior to acetylsalicylic acid) Alkoxy groups, diketone moiety
5-Chlorothiazolo[5,4-b]pyridine Not specified (research use) Thiazolo-pyridine fusion

Key Observations :

  • Diketone derivatives (e.g., compounds 17–26 in ) exhibit significant analgesic activity in the "writhing syndrome" test, attributed to their ability to modulate pain pathways.
  • Chlorothiazolo-pyridine hybrids (CAS 1313726-12-3) may target ion channels or enzymes due to the thiazole ring’s electron-deficient nature .

Biological Activity

tert-butyl 1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate, with the CAS number 1823490-66-9, is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H22_{22}N2_2O2_2
  • Molecular Weight : 220.27 g/mol
  • CAS Number : 1823490-66-9

The structure of this compound features a pyrrolo[3,4-c]pyridine core which is known for its diverse biological activities. The presence of the tert-butyl group enhances the lipophilicity of the compound, potentially influencing its bioavailability and interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing pyrrolo[3,4-c]pyridine scaffolds. In vitro assays have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • HeLa Cells : Exhibited IC50_{50} values in the low micromolar range, indicating potent antiproliferative activity.
  • HCT116 Cells : Showed similar sensitivity to treatment with pyrrolo derivatives.

These findings suggest that modifications to the pyrrolo[3,4-c]pyridine core can lead to enhanced anticancer efficacy.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. A study reported moderate antimicrobial activity against several bacterial strains, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests a potential role for this compound in treating bacterial infections.

Case Studies and Research Findings

  • Synthesis and Evaluation :
    • A study synthesized various derivatives of pyrrolo[3,4-c]pyridine and evaluated their biological activities. The derivatives were assessed for their ability to inhibit cyclin-dependent kinases (CDKs), crucial for cell cycle regulation.
    • Results indicated that certain derivatives exhibited selective inhibition of CDK2 and CDK9, with IC50_{50} values as low as 0.36 µM for CDK2 .
  • Structure-Activity Relationship (SAR) :
    • An investigation into the SAR of pyrrolo[3,4-c]pyridine compounds revealed that modifications at specific positions on the ring significantly influenced biological activity.
    • Compounds with electron-withdrawing groups showed enhanced potency against cancer cell lines due to increased receptor binding affinity .

Comparative Analysis

Compound NameBiological ActivityIC50_{50} (µM)Target
This compoundAnticancer0.36CDK2
Other Pyrrolo DerivativeAntimicrobialVariesVarious Bacteria

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl 1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate?

  • Methodological Answer : The compound is synthesized via palladium-catalyzed amination using intermediates like (3aR,6aS)-tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate. Key steps include coupling with aryl halides (e.g., bromobenzene derivatives) and subsequent Boc deprotection using HCl in dichloromethane . Optimized conditions involve Pd(OAc)₂, BINAP ligand, and NaOt-Bu in toluene at 110°C .

Q. How is this compound characterized spectroscopically?

  • Methodological Answer :

  • NMR : Proton and carbon NMR confirm the bicyclic pyrrolopyridine scaffold and tert-butyl group (e.g., δ ~1.4 ppm for tert-butyl CH₃).
  • X-ray Crystallography : Resolves stereochemistry (e.g., rel-(3aR,7aR) configuration) and bond angles in the fused ring system .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₂H₂₂N₂O₂: MW 226.32) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Storage : Keep away from heat sources (P210) and moisture due to Boc-group sensitivity .
  • Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid ignition sources during reactions involving volatile solvents .
  • Emergency Response : Follow P201/P202 guidelines (obtain specialized instructions before use) .

Advanced Research Questions

Q. How are stereochemical challenges addressed in synthesizing tert-butyl hexahydropyrrolo[3,4-c]pyridine derivatives?

  • Methodological Answer :

  • Chiral Resolution : Use chiral HPLC or enzymatic resolution to separate enantiomers (e.g., rel-(3aR,7aR) vs. rel-(3aS,7aS)) .
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in Pd-catalyzed coupling to control stereoselectivity .
  • X-ray Validation : Confirm absolute configuration post-synthesis .

Q. What strategies improve coupling efficiency in Pd-catalyzed reactions with this compound?

  • Methodological Answer :

  • Ligand Optimization : Bidentate ligands (BINAP) enhance Pd coordination, reducing side reactions .
  • Base Selection : NaOt-Bu outperforms weaker bases (e.g., K₂CO₃) in deprotonating amines for coupling .
  • Solvent Effects : Toluene or dioxane improves reaction homogeneity vs. polar aprotic solvents .

Q. How does this compound serve as an intermediate in drug discovery?

  • Methodological Answer :

  • RBP4 Antagonists : Used to synthesize bicyclic pyrrolopyridines targeting retinol-binding protein 4 (e.g., compound 18 in Scheme 3) .
  • Kinase Inhibitors : Functionalization at the pyrrolo[3,4-c]pyridine core enables modulation of kinase binding pockets .
  • Boc-Protected Amines : Facilitate stepwise synthesis of peptide-like therapeutics .

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